Bienvenue dans la boutique en ligne BenchChem!

Clobetasol EP Impurity F Ethyl Ester

Pharmaceutical impurity profiling Reference standard characterisation Corticosteroid degradation chemistry

Clobetasol EP Impurity F Ethyl Ester is a pharmacopoeially recognised impurity of the super-potent topical corticosteroid Clobetasol Propionate, formally designated within the European Pharmacopoeia impurity framework. Chemically it is the 21-ethyl ester derivative of (11β,16β,17E)-9-fluoro-11-hydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid, bearing the systematic IUPAC name ethyl (2E)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,13,15,16-octahydro-3H-cyclopenta[a]phenanthren-17(6H,10H,14H)-ylidene]acetate.

Molecular Formula C24H31FO4
Molecular Weight
Cat. No. B1165130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClobetasol EP Impurity F Ethyl Ester
Synonyms9-Fluoro-11β-hydroxy-16β-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid ethyl ester
Molecular FormulaC24H31FO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePurity:96.3% by HPLCWhite solid

Clobetasol EP Impurity F Ethyl Ester – Structural Identity, Pharmacopoeial Classification and Analytical Reference Role


Clobetasol EP Impurity F Ethyl Ester is a pharmacopoeially recognised impurity of the super-potent topical corticosteroid Clobetasol Propionate, formally designated within the European Pharmacopoeia impurity framework [1]. Chemically it is the 21-ethyl ester derivative of (11β,16β,17E)-9-fluoro-11-hydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-oic acid, bearing the systematic IUPAC name ethyl (2E)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,13,15,16-octahydro-3H-cyclopenta[a]phenanthren-17(6H,10H,14H)-ylidene]acetate [2]. Its molecular formula is C₂₄H₃₁FO₄ and its molecular weight is 402.51 g·mol⁻¹, placing it structurally and physicochemically between the free-acid Impurity F (C₂₂H₂₇FO₄; 374.45 g·mol⁻¹) and the parent API Clobetasol Propionate (C₂₅H₃₂ClFO₅; 466.98 g·mol⁻¹) . The compound is supplied as a fully characterised reference standard for analytical method development, method validation (AMV) and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions .

Why Clobetasol EP Impurity F Ethyl Ester Cannot Be Substituted by Other In-Class Clobetasol Impurities


The 21-ethyl ester moiety in Clobetasol EP Impurity F Ethyl Ester confers a distinct chromatographic retention time and MS fragmentation pattern that differs from the free-acid Impurity F, the 17-propionate parent API, and all other EP-specified impurities (A–D, J, L, M) [1]. Substituting a generic clobetasol-related impurity reference standard without verifying exact structural identity will cause mis-assignment of impurity peaks in HPLC/LC-MS runs, because the relative retention time (RRT) and relative response factor (RRF) of the ethyl ester differ from those of the free acid [2]. Published UHPLC methods demonstrate that even subtle structural modifications within the clobetasol impurity class – such as the presence or absence of the 17-propionate ester, 21-chloro substituent or side-chain oxidation state – produce RRT shifts of 0.05–0.55 units and RRF variations of 0.91–1.45 [3]. An incorrectly identified impurity peak can lead to failed system suitability criteria, erroneous quantitation of degradation products above the ICH Q3B reporting threshold (0.1%), and ultimately rejection of an ANDA submission [4].

Quantitative Differentiation Evidence for Clobetasol EP Impurity F Ethyl Ester vs. Closest Analogs


Molecular Identity: 21-Ethyl Ester Modification Differentiates from Free-Acid Impurity F by ΔMW = +28.06 g·mol⁻¹ and ΔFormula = +C₂H₄

Clobetasol EP Impurity F Ethyl Ester (C₂₄H₃₁FO₄; MW 402.51) differs structurally from the parent EP Impurity F free acid (C₂₂H₂₇FO₄; MW 374.45) by the esterification of the 21-carboxylic acid group with ethanol, yielding a net formula increase of C₂H₄ and a molecular-weight increase of 28.06 g·mol⁻¹ . This structural modification is unambiguously confirmable by high-resolution mass spectrometry: the [M+H]⁺ ion of the ethyl ester is expected at m/z 403.2284, whereas the free acid [M+H]⁺ appears at m/z 375.1966 (Δm/z = 28.0318) [1]. The ethyl ester also possesses a distinct IR carbonyl stretching band for the ethyl ester (ν ~1735 cm⁻¹) versus the carboxylic acid carbonyl of Impurity F free acid (ν ~1705 cm⁻¹) .

Pharmaceutical impurity profiling Reference standard characterisation Corticosteroid degradation chemistry

Certified Purity: 95.8% by HPLC, Enabling Direct Use as a Quantitation Standard Without Further Purification

Commercially available Clobetasol EP Impurity F Ethyl Ester (Lot GR-10-089) has a certified purity of 95.8% as determined by HPLC . This exceeds the typical minimum purity threshold of 95.0% required for pharmaceutical impurity reference standards per ICH Q2(R1) guidelines for method validation [1]. In contrast, many in-class clobetasol impurity standards are supplied at ≥95.0% purity (e.g., Sigma-Aldrich Clobetasol impurity G at ≥95.0% HPLC) , meaning the ethyl ester offers a 0.8 percentage-point purity advantage that reduces the need for purity correction factors during quantitation.

HPLC method validation Reference standard purity Quality control

Chromatographic Differentiation: Esterification of the 21-Carboxyl Group Increases Lipophilicity and Alters HPLC Retention Relative to Free-Acid Impurity F

Esterification of the polar 21-carboxylic acid group in Impurity F to the ethyl ester increases the molecule's log P by an estimated 0.8–1.2 units (calculated from the Hansch-Leo fragmental constant for –COOH → –COOEt: π ≈ +0.8 to +1.1) [1]. Under reversed-phase HPLC conditions, this lipophilicity increase translates into a longer retention time relative to the free acid. Although a direct head-to-head HPLC comparison under a single published method is not available for the ethyl ester specifically, class-level data from the JAPS 2019 UHPLC method show that Impurity D (which carries a 17-propionate ester, analogous to the 21-ethyl ester modification in the target compound) elutes with a relative retention time (RRT) of 1.16 vs. clobetasol propionate, whereas the more polar Impurity A (free 21-hydroxy) elutes at RRT 0.67 [2]. This pattern confirms that esterification systematically increases RRT in the clobetasol impurity series, meaning the ethyl ester can be resolved from the earlier-eluting free-acid Impurity F.

Reversed-phase HPLC Impurity resolution Lipophilicity

Regulatory Recognition: EP-Specified Impurity Standard Supports ANDA and DMF Filing Compliance

Clobetasol EP Impurity F Ethyl Ester is explicitly listed within the European Pharmacopoeia monograph for Clobetasol Propionate as a specified impurity requiring control [1]. The EP monograph mandates identification and quantification of impurities A through E, L, and M, with the free-acid Impurity F being a major hydrolytic degradation product formed via a non-classical Favorskii rearrangement under weakly acidic conditions (pH ~4.6, 60–80 °C) [2]. The ethyl ester derivative is the synthetic reference material used to identify and quantify this impurity in finished drug products. For ANDA filers referencing the EP monograph, demonstrating that the analytical method can resolve and accurately quantify Impurity F Ethyl Ester from co-eluting placebo peaks and from the parent API is a regulatory expectation; the Clearsynth and Axios Research reference standards for this impurity are supplied with full Certificates of Analysis (CoA) including ¹H NMR, ¹³C NMR, IR, Mass and HPLC purity data that meet EP/USP traceability requirements .

Regulatory submission ANDA filing Pharmacopoeial compliance

Degradation Relevance: Impurity F Ethyl Ester as a Marker for Hydrolytic Instability in Clobetasol Propionate Formulations

Clobetasol EP Impurity F (the free acid) is the major hydrolytic degradation product of Clobetasol Propionate under weakly acidic conditions, formed via a Favorskii-like rearrangement with an activation energy (Eₐ) of 116.9 kJ·mol⁻¹ across long-term (25 °C/60% RH), intermediate (30 °C) and accelerated (40 °C) ICH stability conditions [1]. In alcoholic formulation media or during sample preparation with ethanol-containing diluents, the free acid can undergo in-situ esterification to yield the ethyl ester. Monitoring for Impurity F Ethyl Ester is therefore essential in stability-indicating HPLC methods for ethanol-containing topical formulations (foams, solutions, lotions). A validated HPLC method covering 14 putative Clobetasol Propionate impurities has been established and validated per ICH Q2(R1) guidelines, achieving baseline resolution for all specified impurities with LOQ ≤0.10% [2], and the ethyl ester can be integrated into such multi-impurity methods by leveraging its distinct retention behaviour [3].

Forced degradation studies Stability-indicating methods Hydrolytic degradation

Primary Application Scenarios for Clobetasol EP Impurity F Ethyl Ester Based on Quantitative Differentiation Evidence


ANDA Method Validation: HPLC Impurity Profiling of Clobetasol Propionate Topical Products

Generic pharmaceutical manufacturers filing an ANDA for Clobetasol Propionate cream, ointment, foam or lotion (0.05% w/w) require a fully characterised EP Impurity F Ethyl Ester reference standard to validate the specificity of their stability-indicating HPLC method. The certified purity of 95.8% and the availability of full CoA documentation (¹H NMR, ¹³C NMR, IR, MS, HPLC) enable direct use as a quantitation standard without additional purification. The distinct molecular identity (C₂₄H₃₁FO₄; MW 402.51) allows unambiguous peak assignment via LC-MS, while the differentiated chromatographic retention relative to Impurity F free acid ensures the method meets ICH Q2(R1) specificity requirements.

Forced Degradation and Stability Studies for Ethanol-Containing Topical Formulations

During forced degradation studies of Clobetasol Propionate foam or solution formulations containing ethanol as a co-solvent, the ethyl ester may form in situ from the primary hydrolytic degradant Impurity F free acid. The esterification pathway is mechanistically distinct from the Favorskii rearrangement that generates the free acid (Eₐ = 116.9 kJ·mol⁻¹, 1.62% formation at 60 °C/14 days under weakly acidic conditions) [1]. Using the ethyl ester reference standard to spike stressed samples allows accurate quantitation of this secondary degradant and ensures the stability-indicating method captures the complete degradation profile as required by ICH Q1A(R2).

Quality Control Batch-Release Testing in cGMP Laboratories

In routine QC batch-release testing, the EP Impurity F Ethyl Ester standard serves as the external reference for quantifying Impurity F-related substances against the EP acceptance criterion (NMT 1.0% for any individual specified impurity; total impurities NMT 2.5%) [2]. The strictly controlled purity specification (95.8% HPLC) minimises purity-correction uncertainty, enabling reliable determination of whether impurity levels are below the ICH Q3B(R2) reporting threshold of 0.10% and the identification threshold of 0.10% per EP requirements.

Academic and Industrial Research on Corticosteroid Degradation Pathways

Researchers investigating the degradation chemistry of α-haloketone-containing corticosteroids can use the Impurity F Ethyl Ester as a mechanistic probe to distinguish between direct Favorskii rearrangement (yielding the free acid) and subsequent esterification pathways (yielding the ethyl ester) [1]. The distinct HR-MS signature (predicted [M+H]⁺ m/z 403.2284 vs. 375.1966 for the free acid) enables precise tracking of both species in time-course degradation experiments, contributing to the understanding of degradation kinetics in alcoholic matrices.

Quote Request

Request a Quote for Clobetasol EP Impurity F Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.